

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Thiophenemethanol

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Compound of Interest

Compound Name: 2-Thiophenemethanol

Cat. No.: B153580

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Introduction

2-Thiophenemethanol, also known as 2-thienylmethanol or thenyl alcohol, is a heterocyclic alcohol featuring a thiophene ring substituted with a hydroxymethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its thiophene moiety is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs, where it can enhance metabolic stability and binding affinity. An understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of these properties, supported by experimental data and standardized protocols.

Physicochemical Data

The core physicochemical properties of **2-Thiophenemethanol** are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ OS	[1]
Molecular Weight	114.17 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	[1]
Melting Point	0 °C	
Boiling Point	206-207 °C (at 760 mmHg)	[1]
Density	1.205 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.562 - 1.568	[1]
Vapor Pressure	0.02 mmHg	

Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	Soluble	
Solubility in Ethanol	Soluble	
LogP (Octanol/Water Partition Coefficient)	0.87	
pKa (Predicted)	13.89 ± 0.10	

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **2-Thiophenemethanol**.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shifts (ppm) and Intensities	Source(s)
¹ H NMR	CDCl ₃ (90 MHz)	7.29-7.22 (m, 2H), 6.99-6.90 (m, 1H), 4.78 (s, 2H), 2.25 (s, 1H, OH)	
¹³ C NMR	CDCl ₃ (50.18 MHz)	143.97, 126.70, 125.24, 59.24	

Other Spectroscopic Data

Technique	Key Features	Source(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): 114. Key Fragments (m/z): 97, 85, 45, 39.	
Infrared (IR) Spectroscopy	The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.	

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like **2-Thiophenemethanol**.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. For compounds like **2-Thiophenemethanol** with a low melting point, a cooled stage apparatus would be necessary.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating medium, and thermometer.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
- A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined by distillation, a process that also serves to purify liquids.

Methodology:

- Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer.
- Place approximately 5 mL of **2-Thiophenemethanol** and a few boiling chips into the round-bottom flask.
- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.
- Heat the flask gently. As the liquid boils, the vapor will rise and its temperature will be recorded.
- The boiling point is the stable temperature observed on the thermometer during the distillation of the bulk of the liquid. Record the atmospheric pressure as the boiling point is pressure-dependent.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology:

- To a test tube containing a small amount (e.g., 25 mg or 0.05 mL) of **2-Thiophenemethanol**, add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions.
- After each addition, the mixture is vigorously shaken.
- The compound is considered soluble if it completely dissolves to form a homogeneous solution.
- Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare the sample by dissolving 10-50 mg of **2-Thiophenemethanol** in approximately 1 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).
- Transfer the solution to a clean NMR tube, ensuring no solid particles are present, to a depth of about 6 cm.
- The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- The ^1H and ^{13}C NMR spectra are then acquired. The residual non-deuterated solvent peak (e.g., CHCl_3 at 7.26 ppm) is often used for spectral calibration.

Infrared (IR) Spectroscopy:

- For a liquid sample like **2-Thiophenemethanol**, a spectrum can be obtained by placing a drop of the neat liquid between two salt (e.g., NaCl) plates to create a thin film.

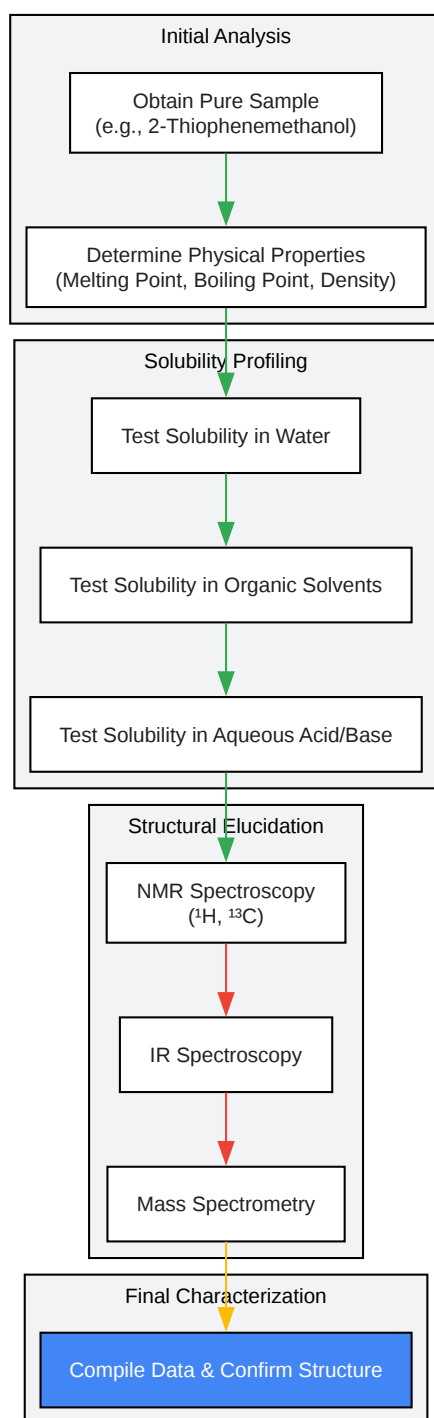
- Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and placed in a solution cell.
- A background spectrum of the salt plates or the solvent-filled cell is collected first.
- The sample is then scanned, and the background is automatically subtracted to produce the IR spectrum of the compound.

Mass Spectrometry (MS):

- A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI).
- The resulting ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as **2-Thiophenemethanol**.



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Caption: Workflow for Physicochemical Characterization.

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References

- 1. 2-Thiophenemethanol | C₅H₆OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
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